In Vitro Potency Superiority: Z-Pro-prolinal vs. Boc-Pro-prolinal and Z-Val-prolinal in Mammalian Prolyl Oligopeptidase
Z-Pro-prolinal demonstrates a 3-fold higher affinity for bovine brain prolyl endopeptidase than Boc-Pro-prolinal and is part of a group of similarly potent nM-range inhibitors that includes Z-Val-prolinal and Suc-Pro-prolinal [1]. In the seminal comparative study by Yoshimoto et al., Z-Pro-prolinal exhibited a Ki of 5 nM, representing the lowest value among all peptide derivatives tested, whereas Boc-Pro-prolinal displayed a Ki of 15 nM under identical assay conditions [2]. The N-terminal benzyloxycarbonyl (Z) group of Z-Pro-prolinal thus confers a tangible, quantifiable potency advantage over the tert-butoxycarbonyl (Boc) analog in this mammalian enzyme system.
| Evidence Dimension | Inhibitory constant (Ki) for bovine brain prolyl endopeptidase |
|---|---|
| Target Compound Data | Ki = 5 nM |
| Comparator Or Baseline | Boc-Pro-prolinal: Ki = 15 nM; Z-Val-prolinal: Ki of nM order (similarly inhibitory to Z-Pro-prolinal); Suc-Pro-prolinal: Ki of nM order |
| Quantified Difference | 3-fold lower Ki for Z-Pro-prolinal vs. Boc-Pro-prolinal (5 nM vs. 15 nM); Z-Val-prolinal and Suc-Pro-prolinal are in the same nM range but lack the precisely quantified 5 nM value. |
| Conditions | Bovine brain prolyl endopeptidase; assay conditions as described in Yoshimoto et al., 1987. |
Why This Matters
Procurement of Z-Pro-prolinal over Boc-Pro-prolinal reduces the required inhibitor concentration by a factor of 3 to achieve the same degree of enzyme inhibition, minimizing potential off-target effects and solvent exposure in cell-based assays.
- [1] Yoshimoto, T., Kado, K., Matsubara, F., Koriyama, N., Kaneto, H., & Tsuru, D. (1987). Specific inhibitors for prolyl endopeptidase and their anti-amnesic effect. Journal of Pharmacobio-Dynamics, 10(12), 730-735. DOI: 10.1248/bpb1978.10.730 View Source
- [2] PubMed Abstract for PMID: 3330562. Specific inhibitors for prolyl endopeptidase and their anti-amnesic effect. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3330562/ View Source
